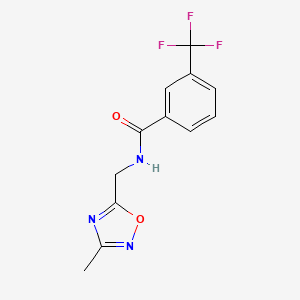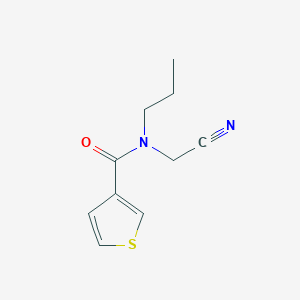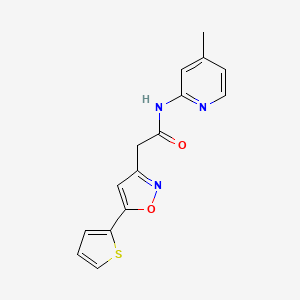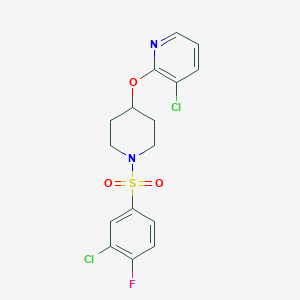![molecular formula C20H20ClN3O2 B2891134 2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione CAS No. 75000-28-1](/img/structure/B2891134.png)
2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
- Biochemical Role : This compound acts as a potent and selective D4 dopamine receptor ligand . The D4 receptor is implicated in various neurological processes, including cognition, mood regulation, and reward pathways.
- Cell Viability : Recent studies have shown that related compounds produced a loss of cell viability in MCF-10A cells . Further exploration of this compound’s effects on cancer cell lines could reveal its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Researchers have modified the amide bond and alkyl chain of this compound to explore SAR . Understanding how structural changes impact its activity can guide drug design.
Dopamine Receptor Ligand
Anticancer Potential
Chemical Synthesis and Derivatives
Mecanismo De Acción
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in the immune response and is involved in inflammatory reactions. It is also a major metabolite of hydroxyzine .
Mode of Action
The compound exhibits a high specific affinity for the histamine H1 receptor . By binding to this receptor, it can inhibit the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching, sneezing, and runny nose.
Pharmacokinetics
The compound’s solubility in DMSO suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria . By inhibiting the action of histamine on the H1 receptor, it can reduce itching, sneezing, and runny nose.
Propiedades
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-7-3-4-8-18(17)23-12-9-22(10-13-23)11-14-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVXYKHMGEFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)


![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)
